Welcome to the BenchChem Online Store!
molecular formula C14H9BrO B3231038 5-Bromo-2-phenylbenzofuran CAS No. 13141-26-9

5-Bromo-2-phenylbenzofuran

Cat. No. B3231038
M. Wt: 273.12 g/mol
InChI Key: SFOIOHYHETTZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07473786B1

Procedure details

The general procedure was used to convert phenylacetylene and 4-bromo-2-iodophenol to the title product. Purification by flash chromatography (20% CH2Cl2 in hexanes as the eluent) gave the analytically pure product as a white solid (468 mg, 86% yield). 1H NMR (300 MHz, CDCl3) δ 7.82 (d, J=6.97, 2H), 7.69-7.67 (m, 1H), 7.46-7.35 (m, 5H), 6.91 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 157.18, 153.56, 131.17, 129.85, 128.97, 128.82, 127.04, 125.02, 123.43, 115.95, 112.56, 100.58. Anal. Calcd. for C14H9BrO: C, 61.57; H, 3.32; Br, 29.26. Found C, 61.46; H, 3.26; Br, 29.50. m.p.: 157° C. (lit.,9, 158-159° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12](I)[CH:11]=1>>[Br:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OC(=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.